molecular formula C14H12N2O2S B13703883 3-Tosylpyrrolo[1,2-c]pyrimidine

3-Tosylpyrrolo[1,2-c]pyrimidine

Cat. No.: B13703883
M. Wt: 272.32 g/mol
InChI Key: BZKWJXSPTMRDGK-UHFFFAOYSA-N
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Description

3-Tosylpyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine rings with a tosyl group attached at the third position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the tosyl group enhances its reactivity, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine typically involves the cyclocondensation of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TosMIC). This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Tosylpyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted pyrrolo[1,2-c]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Tosylpyrrolo[1,2-c]pyrimidine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Tosylpyrrolo[1,2-c]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as protein kinase inhibitors, blocking the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells . Additionally, the compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in antiviral research .

Comparison with Similar Compounds

  • 3-Methylpyrrolo[1,2-c]pyrimidine
  • 3-Phenylpyrrolo[1,2-c]pyrimidine
  • 3-Tosylpyrrolo[2,3-d]pyrimidine

Comparison: 3-Tosylpyrrolo[1,2-c]pyrimidine is unique due to the presence of the tosyl group, which enhances its reactivity and allows for diverse chemical modifications. Compared to its analogs, such as 3-Methylpyrrolo[1,2-c]pyrimidine and 3-Phenylpyrrolo[1,2-c]pyrimidine, the tosyl derivative exhibits distinct electronic properties and improved solubility in organic solvents . These characteristics make it a more versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonylpyrrolo[1,2-c]pyrimidine

InChI

InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)14-9-12-3-2-8-16(12)10-15-14/h2-10H,1H3

InChI Key

BZKWJXSPTMRDGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CN3C=N2

Origin of Product

United States

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